molecular formula C11H17N3O2 B12303437 rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis

rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis

Cat. No.: B12303437
M. Wt: 223.27 g/mol
InChI Key: APFUHWWWVRJMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis: is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a unique imidazo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce functional groups directly into organic compounds, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive core structure.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis stands out due to its unique imidazo[1,5-a]pyrimidine core, which provides a versatile platform for various modifications and applications. Its ability to undergo diverse chemical reactions and its potential in multiple fields make it a compound of significant interest .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3

InChI Key

APFUHWWWVRJMMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2C=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.